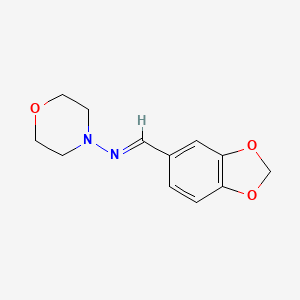

2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-(2-nitrovinyl)phenyl 3-(4-fluorophenyl)acrylate, also known as MVFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitro-styrene derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Photosensitive Polymers

Compounds with photodimerizable α,β-unsaturated ketone moieties, such as acrylates and methacrylates, have been studied for their potential in creating photosensitive polymers. These polymers exhibit interesting properties like thermal stability and the ability to undergo photocrosslinking, making them suitable for applications in coatings, adhesives, and photoresists (Reddy, Subramanian, & Sainath, 1998).

Fluorescent Polymers for Detection

Acrylate monomers with aggregation-induced emission (AIE) characteristics have been developed for the synthesis of high molecular weight polymers. These polymers form stable nanoparticles and exhibit significant fluorescence quenching in the presence of nitro compounds, suggesting their potential use in the detection of nitroaromatic explosives (Zhou et al., 2014).

Reactivity with Titanium Tetrachloride

Ethyl 3-aryl-2-nitroacrylate derivatives have been studied for their reactivity with titanium tetrachloride, leading to the formation of compounds with potential applications in organic synthesis and material science (Hirotani & Zen, 1994).

Copolymerization with Styrene

Novel phenoxy ring-substituted phenylcyanoacrylates have been synthesized and copolymerized with styrene, resulting in polymers with varied properties depending on the substituents. These studies contribute to the development of new materials with tailored properties for specific applications (Whelpley et al., 2022).

Thermoresponsive Polymers

Research on the copolymerization of hydroxyethyl acrylate and hydroxypropyl acrylate has led to the development of polymers with thermoresponsive properties, making them of interest for biomedical applications (Hoogenboom et al., 2009).

Properties

IUPAC Name |

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO5/c1-24-17-12-14(10-11-20(22)23)4-8-16(17)25-18(21)9-5-13-2-6-15(19)7-3-13/h2-12H,1H3/b9-5+,11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBPMMICLQTOLI-NJNCEADSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)